1,11-Bis(pyridinium)-undecane dibromide

Description

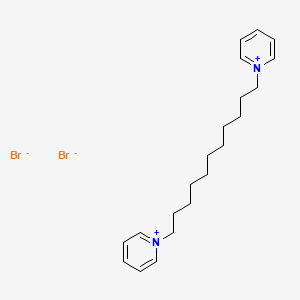

1,11-Bis(pyridinium)-undecane dibromide is a bis-quaternary ammonium compound characterized by two pyridinium moieties connected via an 11-methylene (undecane) spacer, with bromide counterions. This structure confers unique conformational flexibility and ionic properties, making it relevant in supramolecular chemistry, catalysis, and materials science. The compound is synthesized through alkylation reactions, as exemplified by methods involving pyridine-mediated coupling in dry acetone, followed by crystallization from ethanol to yield pale yellow powders . Its extended hydrocarbon chain distinguishes it from shorter-chain analogs, influencing solubility, aggregation behavior, and intermolecular interactions.

Properties

Molecular Formula |

C21H32Br2N2 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

1-(11-pyridin-1-ium-1-ylundecyl)pyridin-1-ium;dibromide |

InChI |

InChI=1S/C21H32N2.2BrH/c1(2-4-6-10-16-22-18-12-8-13-19-22)3-5-7-11-17-23-20-14-9-15-21-23;;/h8-9,12-15,18-21H,1-7,10-11,16-17H2;2*1H/q+2;;/p-2 |

InChI Key |

RCBQYFFDMCXGIU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCCCCCCCC[N+]2=CC=CC=C2.[Br-].[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,11-Bis(pyridinium)-undecane dibromide has the molecular formula CHBrN and a molecular weight of approximately 472.3 g/mol. The compound features two pyridinium rings connected by an undecane chain, which enhances its solubility and biological activity. The presence of bromide ions contributes to its antimicrobial properties and potential applications in various formulations.

Antimicrobial Applications

Mechanism of Action:

Research indicates that this compound exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death .

Case Studies:

- A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. It was noted that the compound's structure allows it to interact with lipid membranes, altering their permeability and enhancing its antimicrobial efficacy.

- In vitro tests showed that formulations containing this compound were effective in reducing microbial load on surfaces, making it suitable for use in disinfectants and antiseptic solutions .

Drug Delivery Systems

The compound's ability to interact with biological membranes positions it as a potential candidate for drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Research Findings:

- Studies have indicated that this compound can form complexes with various biological molecules, which may facilitate targeted delivery mechanisms for therapeutic agents.

- Its interactions with proteins and nucleic acids are under investigation for potential therapeutic applications in treating diseases where targeted drug delivery is critical.

Comparison with Similar Compounds

Table 1: Key Structural Features of Bis(pyridinium) Dibromide Derivatives

*Note: Molecular weight estimated based on undecane backbone and pyridinium-bromide stoichiometry.

Reactivity and Conformational Effects

- Short-Chain Derivatives (1–3 Methylene Units): Compounds like 1,3-bis(4-cyanopyridinium)propane dibromide exhibit pronounced charge-conformational effects due to the proximity of pyridinium moieties. For example, their reactivity in alkaline media involves OH⁻ insertion between the pyridinium units, leading to novel dihydro-pyridyl derivatives. This phenomenon is absent in longer-chain analogs like this compound, where the extended spacer reduces electrostatic interactions between the cationic centers .

Intermediate-Length Chains (4–10 Methylene Units):

Derivatives such as decamethylene-bis(pyrrolizinium) dibromide (10 methylene units) demonstrate moderate flexibility, enabling applications in ion-pairing or host-guest systems. Their stereochemical complexity (e.g., four stereocenters in ) further influences chiral recognition properties .- However, bulky substituents (e.g., dimethylcarbamoyl groups in ) increase steric hindrance, reducing solubility in polar solvents compared to simpler analogs .

Crystallographic and Physicochemical Properties

- Crystallinity:

Methylenebis(bipyridinium) dibromide () forms well-defined crystals due to planar bipyridinium units and a rigid methylene bridge, whereas the undecane derivative’s flexibility may result in less ordered packing . - Solubility: Longer-chain compounds like this compound are less soluble in water than shorter analogs but exhibit improved solubility in organic solvents like ethanol or acetone .

- Thermal Stability: Functional groups such as cinnamate esters () or oxo groups () enhance thermal stability, with decomposition temperatures exceeding 250°C in some derivatives .

Q & A

Q. What are the optimal synthetic protocols for preparing 1,11-Bis(pyridinium)-undecane dibromide with high purity?

Methodological Answer: The synthesis typically involves quaternization of bipyridine derivatives with alkyl dibromides. For example:

- React 4,4'-bipyridine with 1,11-dibromoundecane in a polar aprotic solvent (e.g., acetonitrile) under reflux (70–80°C) for 48–72 hours .

- Purify the product via recrystallization from ethanol/water mixtures to remove unreacted starting materials. Monitor purity using -NMR (pyridinium proton shifts at δ 8.5–9.5 ppm) and elemental analysis (Br content ~28–30%) .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure to confirm the distance between pyridinium moieties (~11.5–12.0 Å) and Br⁻ counterion positions (e.g., CCDC 2173318) .

- NMR spectroscopy : Use -NMR to identify methylene bridge protons (δ 1.2–1.8 ppm) and pyridinium aromatic protons (δ 8.0–9.0 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M-2Br]²⁺ peaks at m/z ~300–350 .

Q. How does the methylene spacer length influence the compound’s stability in aqueous solutions?

Methodological Answer:

- Short spacers (n < 6) : Increased charge-charge repulsion reduces stability, leading to hydrolysis under alkaline conditions (e.g., OH⁻ insertion between pyridinium groups) .

- Long spacers (n = 11) : Enhanced conformational flexibility improves stability. Monitor degradation via UV-Vis (absorbance at 260 nm) over 24–48 hours in pH 7–10 buffers .

Advanced Research Questions

Q. What role do π-π interactions and hydrogen bonding play in the crystal packing of this compound?

Methodological Answer:

- π-π interactions : Pyridinium rings stack face-to-face with centroid distances of 3.5–4.0 Å, stabilizing the lattice (e.g., torsion angles < 10°) .

- Hydrogen bonding : Br⁻ ions form C–H···Br contacts (2.8–3.2 Å) with methylene and pyridinium protons. Analyze using Mercury software with a cutoff distance of 3.5 Å .

Q. How can alkaline hydrolysis pathways of this compound be mechanistically elucidated?

Methodological Answer:

Q. How should researchers address contradictions in reported crystallographic data for similar bis(pyridinium) compounds?

Methodological Answer:

Q. What comparative studies highlight functional differences between this compound and structurally related bipyridinium dibromides (e.g., Diquat)?

Methodological Answer:

- Redox behavior : Perform cyclic voltammetry in acetonitrile (scan rate: 100 mV/s). This compound shows reversible reduction peaks at −0.6 V (vs. Ag/AgCl), whereas Diquat exhibits irreversible peaks at −0.8 V .

- Biological activity : Test herbicidal efficacy in Arabidopsis models; this compound’s longer spacer reduces membrane penetration compared to Diquat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.